2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide
Overview
Description
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide is a useful research compound. Its molecular formula is C17H18N2O3 and its molecular weight is 298.34 g/mol. The purity is usually 95%.
The exact mass of the compound 2-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-furamide is 298.13174244 g/mol and the complexity rating of the compound is 412. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Properties of Aromatic Polyamides and Polyimides
Aromatic polyamides and polyimides synthesized from diamines derived from processes involving nucleophilic substitution and reduction have shown remarkable solubility in polar solvents, excellent thermal stability, and the ability to form transparent, flexible films. These properties make them suitable for high-performance applications, including electronics and materials science (Yang & Lin, 1995).
Application in Histone Deacetylase Inhibition
Compounds such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide have been identified as potent histone deacetylase inhibitors, exhibiting significant antitumor activity. This highlights the potential of related compounds in therapeutic applications, especially in cancer treatment (Zhou et al., 2008).
Development of New Materials
Research into the development of new materials has led to the synthesis of polyamides and polyimides with unique properties, such as enhanced solubility and thermal stability. These studies pave the way for the creation of novel materials with potential applications in various fields, including the development of new polymers for industrial and technological applications (Yang & Lin, 1994).
Future Directions
The future directions for research on “2-methyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]-3-furamide” could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the diverse biological activities of pyrrolidine derivatives, this compound could potentially be used in the development of new pharmaceuticals .
Properties
IUPAC Name |
2-methyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]furan-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12-15(8-11-22-12)16(20)18-14-6-4-13(5-7-14)17(21)19-9-2-3-10-19/h4-8,11H,2-3,9-10H2,1H3,(H,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDDRRUREQDHKPG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)C(=O)N3CCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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